molecular formula C13H13ClFNS B14430482 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77155-89-6

2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride

Cat. No.: B14430482
CAS No.: 77155-89-6
M. Wt: 269.77 g/mol
InChI Key: AMWJGQNPELILTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a fluorophenyl group attached to a sulfanyl-methyl group, which is further connected to a methylpyridinium ion

Preparation Methods

The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 2-fluorobenzyl chloride with 2-mercaptomethylpyridine in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.

Comparison with Similar Compounds

2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can be compared with other similar compounds, such as:

    2-Fluoro-1-methylpyridinium p-toluenesulfonate: This compound has similar structural features but differs in its counterion and specific applications.

    2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: This is a positional isomer with the fluorophenyl group attached at a different position, leading to variations in its chemical properties and reactivity. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

77155-89-6

Molecular Formula

C13H13ClFNS

Molecular Weight

269.77 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride

InChI

InChI=1S/C13H13FNS.ClH/c1-15-9-5-4-8-13(15)16-10-11-6-2-3-7-12(11)14;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

AMWJGQNPELILTK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1SCC2=CC=CC=C2F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.